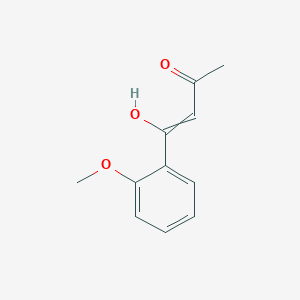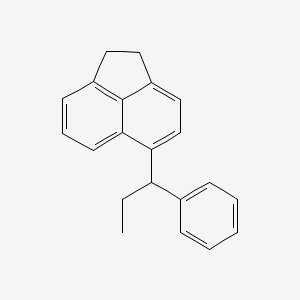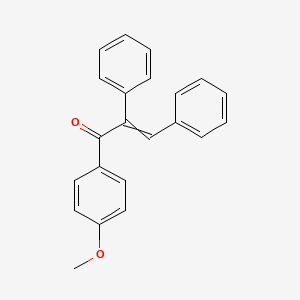![molecular formula C16H13BrO3 B14359543 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one CAS No. 92714-13-1](/img/structure/B14359543.png)
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is a synthetic organic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one typically involves the reaction of 3H-naphtho[2,1-b]pyran-3-one with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
科学研究应用
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Materials Science: Due to its photochromic properties, it can be used in the development of smart materials and photoresponsive coatings.
Medicinal Chemistry: The compound can serve as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is primarily related to its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process involves the absorption of photons, which provides the energy needed to break the bond and form the open-ring structure. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the naphthopyran core.
相似化合物的比较
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative known for its photochromic properties.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: A related compound with a similar bromopropoxy group but a different core structure.
Uniqueness
9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific combination of a naphthopyran core and a bromopropoxy substituent. This combination imparts distinct photochromic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
92714-13-1 |
|---|---|
分子式 |
C16H13BrO3 |
分子量 |
333.18 g/mol |
IUPAC 名称 |
9-(3-bromopropoxy)benzo[f]chromen-3-one |
InChI |
InChI=1S/C16H13BrO3/c17-8-1-9-19-12-4-2-11-3-6-15-13(14(11)10-12)5-7-16(18)20-15/h2-7,10H,1,8-9H2 |
InChI 键 |
NUDNZQZLCCTCDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC(=O)O3)OCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


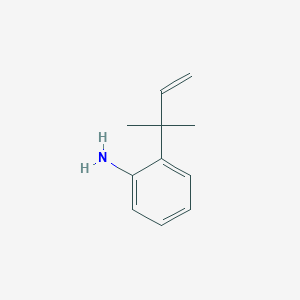
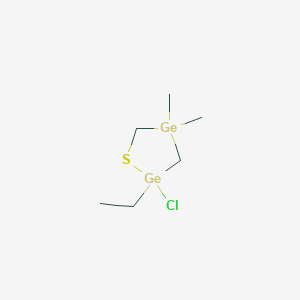
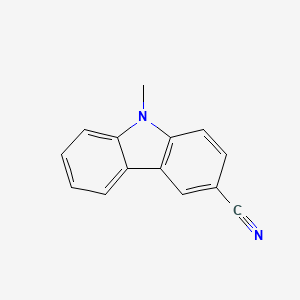
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
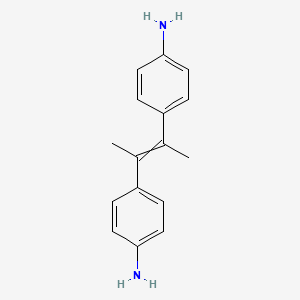
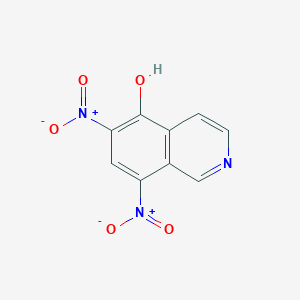
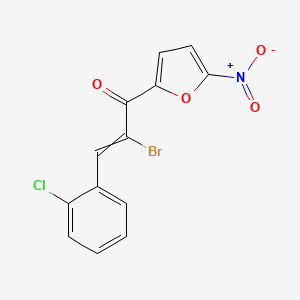
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
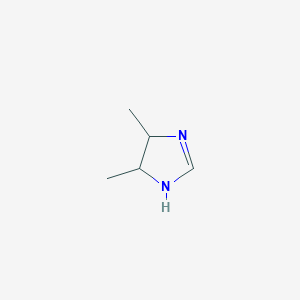
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
